molecular formula C17H15ClN4O4S2 B2844675 2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893352-61-9

2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2844675
CAS RN: 893352-61-9
M. Wt: 438.9
InChI Key: HEXCNEZLMKDYNR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O4S2 and its molecular weight is 438.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Molecular Interactions

The study by Boechat et al. (2011) explores structures of acetamide compounds with similar thiadiazole structures, highlighting their molecular 'V' shapes and intermolecular interactions like hydrogen bonds and π interactions. These findings are crucial for understanding how similar compounds might interact within biological systems or form crystalline structures, which is fundamental in drug design and material science (Boechat et al., 2011).

Synthesis and Medicinal Chemistry

Several studies focus on the synthesis and potential medicinal applications of thiadiazole derivatives. For instance, Hamama et al. (2013) discuss the synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, evaluated for their antioxidant and antitumor activities. This approach demonstrates the compound's relevance in developing new therapeutic agents (Hamama et al., 2013).

Antibacterial and Antifibrotic Activities

Desai et al. (2008) synthesized compounds with thiadiazole moieties evaluated for antibacterial activity, providing insights into the structural features contributing to antimicrobial efficacy. Such research indicates the potential of thiadiazole derivatives in addressing antibiotic resistance (Desai et al., 2008). Kaminskyy et al. (2016) investigated amino(imino)thiazolidinone derivatives for antifibrotic and anticancer activities, identifying compounds with significant therapeutic potential, demonstrating the versatility of thiadiazole derivatives in drug development (Kaminskyy et al., 2016).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S2/c18-11-3-5-12(6-4-11)26-9-14(23)20-16-21-22-17(28-16)27-10-15(24)19-8-13-2-1-7-25-13/h1-7H,8-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXCNEZLMKDYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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